molecular formula C25H23ClN2O4S B2638963 N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 423744-74-5

N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide

Número de catálogo B2638963
Número CAS: 423744-74-5
Peso molecular: 482.98
Clave InChI: FAHBGCSOVOCNDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular formula is C14H10ClNO2 . The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the density is 1.3±0.1 g/cm3, boiling point is 504.1±45.0 °C at 760 mmHg, and it has a molar refractivity of 70.7±0.3 cm3 . The physical and chemical properties of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.

Aplicaciones Científicas De Investigación

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Research by Caveliers et al. (2002) on a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrates its potential in visualizing primary breast tumors through preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary study showed that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting a possible application in noninvasively assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Orexin Receptor Antagonism for Insomnia Treatment

The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied by Renzulli et al. (2011) for its development as a treatment for insomnia. This compound, through its extensive metabolism and specific metabolite actions, highlights the complexity of developing targeted therapies for neurological conditions (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Radiation Dose Estimation from Imaging Compounds

Sadeghzadeh et al. (2015) estimated the effective absorbed radiation dose to human organs from 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) based on rat biodistribution data. This study supports the safety and suitability of 4-B-[125I]-IBSP for clinical studies in lung malignancies, underlining the importance of dosimetry in the development of diagnostic radiopharmaceuticals (Sadeghzadeh, Shanehsazzadeh, & Lahooti, 2015).

Metabolic Pathways of Cannabinoid Receptor Antagonists

The pharmacokinetics and metabolism of CP-945,598, a cannabinoid CB1 receptor antagonist, were detailed by Miao et al. (2012), revealing the extensive metabolic processes involving N-de-ethylation and further modifications. This research sheds light on the complex disposition of therapeutics targeting the endocannabinoid system (Miao, Sun, Liras, Prakash, 2012).

Propiedades

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHBGCSOVOCNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.